4-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Medicinal Chemistry Cross-Coupling SAR

Researchers need benzothiazole building blocks with predictable cross-coupling reactivity for kinase SAR. 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) delivers the morpholine hinge-binding motif essential for kinase engagement, with a 4-bromo handle enabling efficient Suzuki-Miyaura diversification. • Distinct from 6-bromo isomer (CAS 863001-17-6)-bromine position alters regioselectivity. • Fragment-suitable (~299 Da) with balanced physicochemical properties. • Supplied with analytical documentation; available for immediate global dispatch.

Molecular Formula C11H11BrN2OS
Molecular Weight 299.19
CAS No. 863000-90-2
Cat. No. B2602692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-morpholin-4-yl-1,3-benzothiazole
CAS863000-90-2
Molecular FormulaC11H11BrN2OS
Molecular Weight299.19
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2
InChIKeyBSGYBUVBUZPKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-morpholin-4-yl-1,3-benzothiazole: Versatile Bromo Handle Building Block


4-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) is a heterocyclic building block that combines a benzothiazole core with a 2-morpholino substituent and a strategically positioned bromine atom at the 4-position of the fused benzene ring [1]. This substitution pattern makes it a versatile intermediate for metal-catalyzed cross-coupling reactions and a valuable scaffold in medicinal chemistry programs targeting kinases and other disease-relevant proteins [2]. The bromine at the 4-position offers distinct reactivity and physicochemical advantages compared to its 6-bromo isomer and non-halogenated analogs.

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole: Unmatched by 6-Bromo or Unsubstituted Analogs


In-class benzothiazole morpholines are not interchangeable due to the profound impact of bromine position on both chemical reactivity and biological profile. The 4-bromo substitution on 4-bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) creates a distinct electronic environment that alters cross-coupling regioselectivity and downstream SAR outcomes compared to its 6-bromo isomer (CAS 863001-17-6) . Furthermore, the presence of a halogen handle fundamentally differentiates it from the non-brominated analog 2-morpholin-4-yl-1,3-benzothiazole (CAS 4225-26-7), which lacks a site for further derivatization [1]. These differences necessitate compound-specific sourcing for reproducible research outcomes.

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole: Reactivity & SAR Comparison


4-Bromo vs. 6-Bromo: Cross-Coupling Reactivity Edge

The 4-bromo substituent in 4-bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) is positioned ortho to the thiazole nitrogen, creating a unique electronic environment that enhances its utility in Suzuki-Miyaura and other Pd-catalyzed cross-couplings compared to the 6-bromo isomer (CAS 863001-17-6) where bromine is para to the thiazole sulfur . While direct comparative kinetic data for these specific compounds are not available in public literature, class-level SAR studies on benzothiazole derivatives demonstrate that substituent position significantly modulates both reactivity and biological activity [1].

Medicinal Chemistry Cross-Coupling SAR

Bromo Handle: Essential for Further Derivatization

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) contains a bromine atom that serves as a synthetic handle for metal-catalyzed cross-coupling reactions, whereas the non-brominated analog 2-morpholin-4-yl-1,3-benzothiazole (CAS 4225-26-7) lacks any halogen for further derivatization [1]. This fundamental difference makes the brominated compound a far more versatile building block for generating focused libraries or late-stage functionalization.

Medicinal Chemistry Synthetic Intermediate Cross-Coupling

Bromine vs. Chlorine: Superior Cross-Coupling Reactivity

The bromine atom in 4-bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) offers superior reactivity in Pd-catalyzed cross-couplings compared to the 4-chloro analog (CAS 862977-19-3) due to the weaker C-Br bond and better leaving group ability [1]. While direct comparative kinetic data for these specific compounds are not publicly available, class-level halogen reactivity trends in benzothiazoles support this advantage [2].

Medicinal Chemistry Cross-Coupling Halogen Reactivity

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole: Optimal Use Cases


Kinase Inhibitor SAR Exploration

Utilize 4-bromo-2-morpholin-4-yl-1,3-benzothiazole as a core scaffold for structure-activity relationship (SAR) studies targeting kinases. The morpholine group at the 2-position is essential for engaging the hinge region of kinase active sites [1], while the 4-bromo handle enables rapid diversification through Suzuki-Miyaura cross-coupling to explore substituent effects on potency and selectivity. This building block approach has been validated in the development of selective PI3Kβ inhibitors [1].

Fragment-Based Drug Discovery: Built-in Elaboration Handle

Deploy 4-bromo-2-morpholin-4-yl-1,3-benzothiazole as a fragment in fragment-based drug discovery (FBDD) campaigns. Its molecular weight (~299 Da) and balanced physicochemical properties make it suitable for fragment screening, while the bromine atom provides a convenient vector for fragment growing or linking after initial hits are identified .

Chemical Biology: Activity-Based Probes & Molecular Tools

Employ 4-bromo-2-morpholin-4-yl-1,3-benzothiazole as a synthetic intermediate for constructing activity-based probes (ABPs) or fluorescent reporters. The bromine handle allows for late-stage introduction of biotin, fluorophores, or affinity tags without disrupting the core pharmacophore [2]. This modular approach is critical for generating high-quality chemical biology tools.

Process Chemistry: Late-Stage API Functionalization

Incorporate 4-bromo-2-morpholin-4-yl-1,3-benzothiazole as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) that require a morpholinobenzothiazole motif. The 4-bromo substituent provides a robust handle for convergent synthesis strategies, enabling efficient assembly of complex molecules via cross-coupling in the final steps .

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